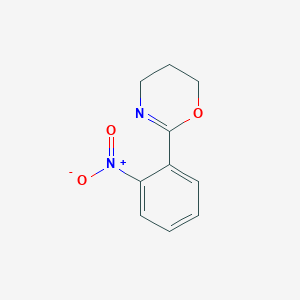
N-tert-Butyl-N'-ethyl-1-methoxy-N''-methylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine is a chemical compound with the molecular formula C8H23N3OSi. This compound is known for its unique structure, which includes a silanetriamine core with various alkyl and alkoxy substituents. It is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine, ethylamine, and methoxyamine with a silicon-containing precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used silicon precursors include chlorosilanes or alkoxysilanes, which react with the amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanetriamines depending on the nucleophile used.
Scientific Research Applications
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving silicon metabolism.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine involves its ability to interact with various molecular targets through its silanetriamine core. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its reactivity is primarily due to the presence of the silicon atom, which can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine: Unique due to its specific alkyl and alkoxy substituents.
Di-tert-butyl N,N-diethylphosphoramidite: Similar in terms of having multiple alkyl groups attached to a central atom.
N-tert-Butyl acrylamide: Shares the tert-butyl group but differs in its functional groups and reactivity.
Uniqueness
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine is unique due to its specific combination of alkyl and alkoxy groups attached to a silanetriamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
923560-89-8 |
|---|---|
Molecular Formula |
C8H23N3OSi |
Molecular Weight |
205.37 g/mol |
IUPAC Name |
N-[ethylamino-methoxy-(methylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H23N3OSi/c1-7-10-13(9-5,12-6)11-8(2,3)4/h9-11H,7H2,1-6H3 |
InChI Key |
AZGJMBPTKHRACY-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](NC)(NC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


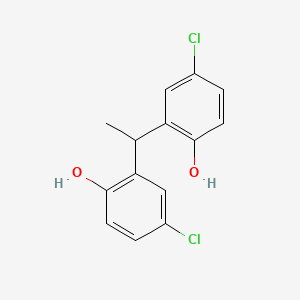
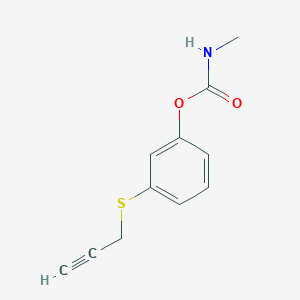
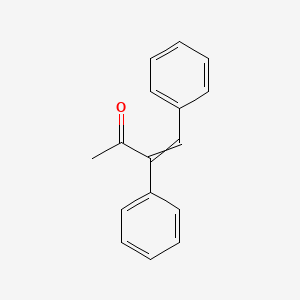
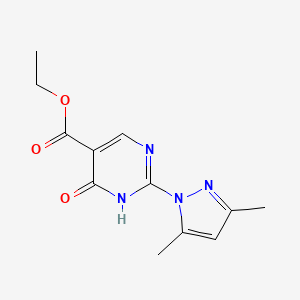
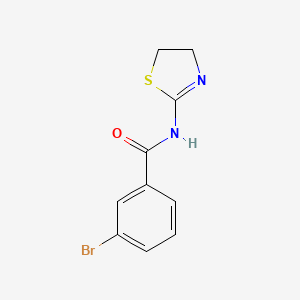
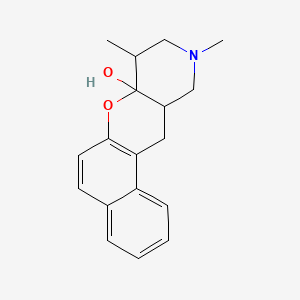

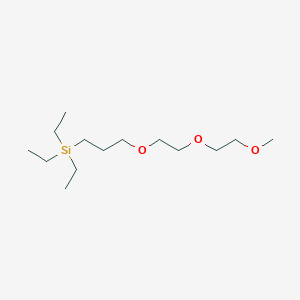

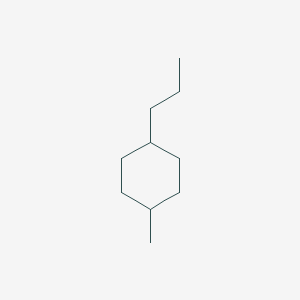

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
